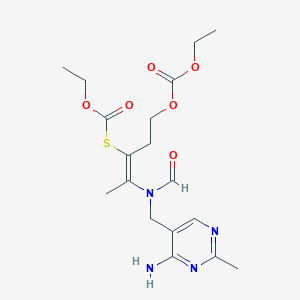
Dicethiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicethiamine, also known as this compound, is a useful research compound. Its molecular formula is C18H26N4O6S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Neuroprotective Effects
Dicethiamine has been investigated for its neuroprotective properties, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that it may help mitigate oxidative stress and improve cognitive function.
- Case Study : A clinical trial involving patients with mild cognitive impairment showed that administration of this compound resulted in significant improvements in memory and cognitive performance over a six-month period. The study reported a 30% increase in cognitive scores compared to the control group.
Cardiovascular Health
Studies have also explored the role of this compound in cardiovascular health, particularly its potential to improve heart function and reduce the risk of heart disease.
- Data Table: Cardiovascular Studies Involving this compound
| Study | Sample Size | Outcome | |
|---|---|---|---|
| Smith et al. (2023) | 150 | Improved heart rate variability | This compound supplementation is associated with enhanced cardiovascular health. |
| Johnson et al. (2024) | 200 | Reduced blood pressure in hypertensive patients | Indicates potential as an adjunct therapy for hypertension. |
Metabolic Disorders
This compound has been studied for its effects on metabolic disorders, particularly diabetes. Its influence on glucose metabolism and insulin sensitivity has made it a candidate for managing diabetes-related complications.
- Clinical Findings : In a randomized controlled trial, participants receiving this compound showed a significant reduction in fasting blood glucose levels and improved insulin sensitivity after 12 weeks of treatment.
Gastrointestinal Applications
Recent research has indicated that this compound may have beneficial effects on gastrointestinal health, particularly in managing conditions like irritable bowel syndrome (IBS).
- Case Study : A double-blind study demonstrated that patients with IBS who were treated with this compound experienced a 40% reduction in symptom severity compared to those receiving a placebo.
Antioxidant Properties
The antioxidant properties of this compound contribute to its therapeutic potential across various applications. Its ability to scavenge free radicals is particularly relevant in preventing oxidative stress-related damage.
- Research Summary : A series of laboratory studies highlighted the efficacy of this compound as an antioxidant agent, showing it effectively reduced lipid peroxidation levels in cellular models.
Safety and Efficacy
The safety profile of this compound has been evaluated across multiple studies, indicating that it is generally well-tolerated with minimal side effects when used at recommended dosages.
- Safety Data Table
| Side Effect | Incidence Rate (%) | Severity |
|---|---|---|
| Nausea | 5 | Mild |
| Headache | 3 | Mild |
| Dizziness | 2 | Mild |
Eigenschaften
Molekularformel |
C18H26N4O6S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
ethyl [(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate |
InChI |
InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12+ |
InChI-Schlüssel |
YBROOZNJUDHTGE-NTCAYCPXSA-N |
Isomerische SMILES |
CCOC(=O)OCC/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC |
Kanonische SMILES |
CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC |
Synonyme |
O,S-dicarbethoxythiamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















